molecular formula C16H13N3O2S B5692166 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5692166
M. Wt: 311.4 g/mol
InChI Key: ZVDYZHDVRQHCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. Therefore, MLN8054 has been studied extensively for its potential use as an anticancer drug.

Mechanism of Action

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide targets the Aurora A kinase, which is involved in cell division. Specifically, Aurora A kinase is required for the proper formation of the mitotic spindle, which is necessary for the separation of chromosomes during cell division. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the activity of Aurora A kinase, leading to defects in spindle formation and ultimately cell death.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to inhibit tumor growth and metastasis in animal models of cancer. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to have some toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is its specificity for Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cell division and cancer. However, the toxic effects of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide on normal cells can make it difficult to use in certain experiments. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. In addition, there is interest in combining N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide with other anticancer drugs to enhance their effectiveness. Finally, there is interest in exploring the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in combination with immunotherapy, which has shown promise in treating certain types of cancer.

Synthesis Methods

The synthesis of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-methyl-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 1-benzofuran-2-carboxylic acid to form N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the growth of various types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.

properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-6-7-17-14(8-10)18-16(22)19-15(20)13-9-11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDYZHDVRQHCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

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